Product packaging for Butyl 2-hydroxy-4-oxoheptanoate(Cat. No.:CAS No. 166947-82-6)

Butyl 2-hydroxy-4-oxoheptanoate

Cat. No.: B3034382
CAS No.: 166947-82-6
M. Wt: 216.27 g/mol
InChI Key: JHVMERIZSLDDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl 2-hydroxy-4-oxoheptanoate is an organic compound featuring a seven-carbon heptanoate (B1214049) backbone. Its structure is distinguished by the presence of a butyl ester group, a hydroxyl group (-OH) at the alpha-position (C2), and a ketone group (=O) at the beta-position (C4) relative to the ester's carbonyl group. This specific arrangement of functional groups classifies it as an alpha-hydroxy-beta-keto ester.

The physical and chemical properties of this compound are influenced by these functional groups. The hydroxyl and ketone moieties increase its polarity compared to simpler esters, which is expected to increase its boiling point and enhance its solubility in polar solvents.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₂₀O₄
Molecular Weight ~216.27 g/mol
Appearance Oily liquid (inferred)

Note: Some properties are inferred from related structures and general chemical principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B3034382 Butyl 2-hydroxy-4-oxoheptanoate CAS No. 166947-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-hydroxy-4-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-7-15-11(14)10(13)8-9(12)6-4-2/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVMERIZSLDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC(=O)CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for Butyl 2 Hydroxy 4 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons.

In the ¹H NMR spectrum of Butyl 2-hydroxy-4-oxoheptanoate, the signals corresponding to the various protons would be expected in specific regions. For instance, the protons of the butyl ester group would appear at distinct chemical shifts. The methyl (CH₃) protons of the butyl group typically resonate at the most upfield position. The methylene (B1212753) (CH₂) protons adjacent to the ester oxygen would be shifted downfield due to the oxygen's electron-withdrawing effect. The remaining methylene groups of the butyl chain would have characteristic shifts. The proton on the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet, and its chemical shift would be influenced by hydrogen bonding. The methylene protons adjacent to the ketone (C5) and the terminal methyl group of the heptanoate (B1214049) chain would also exhibit unique signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Butyl -CH₃0.90 - 1.00Triplet
Butyl -CH₂-1.30 - 1.70Multiplet
Butyl -O-CH₂-4.00 - 4.30Triplet
Heptanoate -CH(OH)-4.20 - 4.50Multiplet
Heptanoate -CH₂-C=O2.70 - 2.90Multiplet
Heptanoate -CH₂-CH₂-C=O1.50 - 1.80Multiplet
Heptanoate -CH₃0.85 - 0.95Triplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would display signals for each of the eleven carbon atoms. The carbonyl carbons of the ester and ketone groups would be the most downfield, typically appearing in the 170-210 ppm region. The carbon atom attached to the hydroxyl group (C2) would resonate in the 60-80 ppm range. The carbons of the butyl chain and the remaining carbons of the heptanoate chain would appear at more upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ester C=O170 - 175
Ketone C=O205 - 215
-CH(OH)-65 - 75
Butyl -O-CH₂-60 - 70
Heptanoate -CH₂-C=O40 - 50
Butyl -CH₂-30 - 40
Heptanoate -CH₂-20 - 35
Butyl -CH₂-15 - 25
Butyl -CH₃10 - 15
Heptanoate -CH₃10 - 15

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between the protons within the butyl group and within the heptanoate chain, helping to piece together the proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbons) and for linking the different fragments of the molecule together, such as connecting the butyl ester group to the heptanoate backbone.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound. For this compound, common fragmentation pathways would include the loss of the butyl group, cleavage adjacent to the carbonyl groups, and dehydration (loss of a water molecule). Analyzing these fragments helps to confirm the presence of the butyl ester and the oxoheptanoate structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, typically as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated molecule, allowing for the accurate determination of its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. oiv.int In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. publications.gc.ca The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. oiv.int This allows for the identification and quantification of the main compound as well as any residual starting materials, byproducts, or solvent residues. publications.gc.caresearchgate.net

For instance, in the analysis of similar compounds, GC-MS has been effectively used to identify and quantify various phytoconstituents in complex mixtures, demonstrating its capability to separate and identify structurally related molecules. mdpi.com The selection of appropriate chromatographic conditions, such as the column type, temperature program, and carrier gas flow rate, is critical for achieving good resolution and accurate quantification. mdpi.com The mass spectrometer detector provides confirmation of the identity of eluted peaks by comparing their mass spectra with reference libraries or through interpretation of fragmentation patterns. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Analysis

ParameterTypical SettingPurpose
Column Capillary column (e.g., DB-5ms)Separation of volatile compounds
Injector Temperature 250 °CEnsures complete vaporization of the sample
Oven Program Initial temp. 50°C, ramp to 280°CSeparates compounds based on boiling points
Carrier Gas HeliumInert gas to carry the sample through the column
Ionization Mode Electron Ionization (EI)Fragmentation of molecules for mass analysis
Mass Range 40-500 amuDetection of a wide range of fragment ions

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For the analysis of non-volatile impurities or thermally labile compounds that may be present in a sample of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates components in a liquid mobile phase, making it suitable for a wider range of compounds than GC. nih.gov The eluent from the LC column is introduced into the mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and typically produce a prominent protonated molecular ion ([M+H]+). nih.gov

LC-MS/MS, a tandem mass spectrometry technique, can be employed for even greater specificity and sensitivity. nih.gov This method allows for the selective monitoring of specific parent-to-daughter ion transitions, which can be invaluable for quantifying trace-level impurities or studying the metabolic fate of the compound. nih.gov For instance, LC/APCI-MS has been shown to distinguish between hydroxylated metabolites and N-oxides, which can be relevant in understanding the degradation pathways of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of bonds and functional groups. libretexts.org

For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ketone (C=O) group, and the ester (C=O and C-O) group. The O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹. The C=O stretching vibrations for the ketone and ester will appear in the range of 1750-1650 cm⁻¹. The C-O stretching of the ester will be observed in the 1300-1000 cm⁻¹ region. libretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the O-H stretch is often weak in Raman. Conversely, C=C and C-C bonds, which can be weak in the IR spectrum, often produce strong Raman signals. The combined use of both techniques allows for a more complete picture of the molecule's vibrational modes and functional group composition. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Alkane (C-H)C-H Stretch3000 - 2850
Ketone (C=O)C=O Stretch~1715
Ester (C=O)C=O Stretch~1735
Ester (C-O)C-O Stretch1300 - 1000

Chiral Analytical Techniques

Since this compound contains a chiral center, it is essential to use analytical techniques that can separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used due to their broad enantiorecognition capabilities. chromatographyonline.com

The development of a successful chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. sigmaaldrich.com This is crucial for applications where one enantiomer may have desired properties while the other is inactive or has undesirable effects.

For volatile and thermally stable chiral compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase offers a high-resolution separation method. gcms.cz Chiral GC columns are typically based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com These cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte, leading to their separation. sigmaaldrich.comchromatographyonline.com

Different types of derivatized cyclodextrins, such as those with acetyl or permethyl groups, offer varying selectivities for different classes of compounds. restek.com The choice of the specific chiral column and the temperature program are critical parameters for achieving optimal separation. gcms.cz In some cases, derivatization of the analyte can enhance its volatility and improve the chiral recognition by the stationary phase. chromatographyonline.com The Astec CHIRALDEX B-DM, a dimethylated β-cyclodextrin phase, is noted for its high resolution and ability to separate a wide variety of compounds. greyhoundchrom.com

Table 3: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Stationary Phases
Chiral HPLC Differential interaction with a chiral stationary phase in a liquid mobile phase.Broad applicability, preparative scale possible.Polysaccharide derivatives, macrocyclic glycopeptides.
Chiral GC Differential interaction with a chiral stationary phase in a gaseous mobile phase.High resolution, fast analysis times.Derivatized cyclodextrins.

Advanced X-ray Diffraction Studies for Solid-State Stereochemistry

While the previously mentioned techniques provide information about the composition and purity of this compound, X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state, including its absolute stereochemistry. Single-crystal X-ray diffraction involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center.

Reactivity and Mechanistic Investigations of Butyl 2 Hydroxy 4 Oxoheptanoate

Chemical Transformations Involving the Ester Moiety

The butyl ester group is a key reactive site, susceptible to cleavage and modification through hydrolysis and transesterification.

The ester linkage in Butyl 2-hydroxy-4-oxoheptanoate can be cleaved through several hydrolytic pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically in the presence of a strong acid like H₂SO₄ or HCl and excess water, the ester undergoes hydrolysis to yield 2-hydroxy-4-oxoheptanoic acid and butanol. libretexts.org The reaction is reversible, and its mechanism is the microscopic reverse of Fischer esterification. chemistrysteps.com The process begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Following a series of proton transfers, the butanol moiety is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the ester into a carboxylate salt. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comstudysmarter.co.uk This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the butoxide ion (BuO⁻) as the leaving group to form 2-hydroxy-4-oxoheptanoic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid (a β-keto acid) is immediately deprotonated by the butoxide or another hydroxide ion in a highly favorable acid-base reaction. masterorganicchemistry.com This final deprotonation step is essentially irreversible and drives the reaction to completion, forming the sodium salt of 2-hydroxy-4-oxoheptanoic acid. masterorganicchemistry.com Acidification of the reaction mixture in a separate workup step is required to obtain the neutral β-keto acid. acs.org

Enzymatic Hydrolysis: Enzymes, particularly hydrolases and esterases, can catalyze the hydrolysis of the ester bond with high chemo- and enantioselectivity. nih.govplos.org For instance, lipases or yeast-based biocatalysts are known to reduce β-keto esters and can also perform selective hydrolysis. researchgate.netacs.org These biocatalytic methods are valuable for preparing chiral molecules, as the enzyme can differentiate between enantiomers or prochiral faces of the substrate. nih.gov The reaction typically proceeds in an aqueous buffer system, where the enzyme's active site facilitates the hydrolytic cleavage. plos.orgresearchgate.net The process can be monitored using various high-throughput screening assays, such as those that detect the pH change from the formation of the carboxylic acid or quantify the alcohol released. plos.org

Transesterification is a process where the butyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by acids or bases and is useful for modifying the ester functionality without affecting other parts of the molecule. nih.govrsc.org The selective transesterification of β-keto esters over other ester types is possible, likely proceeding through a chelated enol intermediate. nih.govrsc.org

The reaction can be driven to completion by using the new alcohol as the solvent. A wide array of catalysts have been developed for this purpose, including environmentally benign options like silica-supported boric acid, which can facilitate the reaction under solvent-free conditions. researchgate.netnih.gov The mechanism with a boric acid catalyst is proposed to involve a six-membered cyclic boronate intermediate. nih.gov This method is often specific to β-keto esters, as simple esters may not react under the same conditions. nih.gov

Below is a table summarizing various catalytic systems used for the transesterification of β-keto esters.

Catalyst SystemAlcohol ScopeKey FeaturesReference
Sodium Borohydride (B1222165) (NaBH₄)Primary alcohols (Ethanol, n-Propanol, n-Butanol)One-pot reduction and transesterification; reduction precedes transesterification. thieme-connect.com
Silica-Supported Boric Acid (SiO₂-H₃BO₃)Primary, secondary, allylic, benzylic alcoholsHeterogeneous, solvent-free, recyclable catalyst. nih.gov
3-Nitrobenzeneboronic AcidVarious alcoholsEnvironmentally benign, high-yielding procedure. researchgate.net
Zinc/IodinePrimary and secondary alcoholsTertiary alcohols are not reactive under these conditions. nih.gov
2-Chloro-1-methylpyridinium iodide (CMPI) / 4-DMAPComplex alcohols, including sterols and diolsEffective for sterically hindered or complex alcohols. rsc.org

Reactions at the Alpha-Hydroxy Group

The secondary alcohol at the C2 position is a key site for oxidation and derivatization reactions.

The α-hydroxy group of this compound can be oxidized to a carbonyl group, yielding the corresponding α-diketone, Butyl 2,4-dioxoheptanoate. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org Mild, selective methods have been developed to avoid over-oxidation or cleavage of the molecule. For example, aerobic oxidation can be catalyzed by systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) using air as the oxidant. organic-chemistry.org Another approach involves using TEMPO as a catalyst with a stoichiometric oxidant like iodobenzene (B50100) dichloride. organic-chemistry.org Base-catalyzed aerobic oxidation using a simple base like K₂CO₃ in water has also been shown to be effective for converting α-hydroxy ketones to α-diketones. chemrxiv.org Under more forceful conditions, such as with alkaline hydrogen peroxide, oxidative cleavage of the C-C bond between the two carbonyl groups can occur. acs.org

Reagent/Catalyst SystemProduct TypeReference
TEMPO / Iodobenzene dichlorideα-Diketone organic-chemistry.org
DABCO / Airα-Diketone organic-chemistry.org
K₂CO₃ / Air / Waterα-Diketone chemrxiv.org
Alkyl phosphinesα-Hydroxy ketone (via reduction of α-diketone) nih.gov
Alkaline Hydrogen Peroxide (H₂O₂)Carboxylic Acids (via oxidative cleavage) acs.org

To perform reactions selectively at other positions of the molecule (e.g., the C4-ketone), the α-hydroxy group can be temporarily masked using a protecting group. organic-chemistry.org A protecting group is a reversible derivative that renders the functional group inert to specific reaction conditions. organic-chemistry.org

Common strategies for protecting alcohols include:

Ester Formation: The hydroxyl group can be acylated with reagents like acetyl chloride or benzoyl chloride to form an acetate (B1210297) or benzoate (B1203000) ester, respectively.

Ether Formation: The alcohol can be converted into an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether. Silyl ethers, like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are particularly common due to their ease of installation and removal under specific conditions.

The choice of protecting group depends on the stability required during subsequent reaction steps. organic-chemistry.org For example, a silyl ether is stable under basic conditions used for ester hydrolysis but can be readily cleaved with a fluoride (B91410) source (e.g., TBAF) or acid. This strategy allows for precise chemical manipulation of the molecule. wikipedia.org

Reactions at the Beta-Keto Group

The β-keto group offers two primary sites of reactivity: the carbonyl carbon itself and the adjacent α-carbon (C3).

The ketone at the C4 position can be selectively reduced to a secondary alcohol, yielding Butyl 2,4-dihydroxyheptanoate. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. The reduction of β-keto esters can be highly stereoselective. For example, enzymatic reductions using baker's yeast or isolated ketoreductase enzymes can produce chiral β-hydroxy esters with high enantiomeric excess. researchgate.netacs.orgnih.gov Chemical methods using chiral borane (B79455) reagents can also achieve high levels of stereocontrol. jst.go.jp

The protons on the carbon at the C3 position, situated between the ester and ketone carbonyls, are notably acidic. This allows for deprotonation by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. jove.comfiveable.me This enolate is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions. A classic example is the acetoacetic ester synthesis, where the enolate is alkylated by an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction. jove.comjove.com This allows for the introduction of a wide variety of substituents at the C3 position, further functionalizing the molecular scaffold. aklectures.comrsc.org

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction)

The carbonyl group of the ketone at the C4 position is an electrophilic center, susceptible to attack by nucleophiles.

Grignard Reactions: The reaction with Grignard reagents (R-MgX) would be expected to add an alkyl or aryl group to the C4 carbonyl, yielding a tertiary alcohol after workup. The specific stereochemical outcome of such an addition would depend on the steric hindrance posed by the rest of the molecule and the reaction conditions.

Hydride Reduction: The use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the C4 ketone to a secondary alcohol, resulting in a diol. The diastereoselectivity of this reduction would be a key aspect for investigation.

Table 1: Expected Products of Nucleophilic Addition to this compound

Reagent Expected Major Product
Grignard Reagent (e.g., CH₃MgBr) Butyl 2-hydroxy-4-methyl-4-hydroxyheptanoate

No specific experimental data or detailed research findings for these reactions on this compound were found in the reviewed literature.

Alpha-Carbon Reactivity (e.g., Enolate Formation, Alkylation)

The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon, C3) are expected to be acidic due to the electron-withdrawing nature of both the ketone and the ester groups.

Enolate Formation: In the presence of a suitable base, this compound should readily form a resonance-stabilized enolate. The choice of base would be critical to avoid side reactions such as hydrolysis of the ester.

Alkylation: This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C3 position.

Table 2: Expected Reactivity at the Alpha-Carbon of this compound

Reaction Reagents Expected Product
Enolate Formation Base (e.g., Sodium Ethoxide) Sodium salt of the enolate of this compound

Specific studies detailing the pKa of the α-hydrogens or the optimization of alkylation reactions for this compound are not available in the surveyed literature.

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple functional groups within the same molecule opens up the possibility of intramolecular reactions.

Intramolecular Aldol-type Reaction: Under certain conditions, the enolate formed at C3 could potentially attack the ester carbonyl, leading to a cyclization product. However, the formation of a four-membered ring would be energetically unfavorable.

Rearrangements: The presence of the α-hydroxy ketone moiety could make the molecule susceptible to rearrangements under specific acidic or basic conditions, although no specific pathways have been documented for this compound.

There is a lack of published research on the intramolecular cyclization or rearrangement pathways specific to this compound.

Kinetic and Thermodynamic Parameters of Key Reactions

To fully understand the reactivity of this compound, the determination of kinetic and thermodynamic parameters for its key reactions would be essential. This would include measuring reaction rates, activation energies, and equilibrium constants for reactions such as enolate formation and nucleophilic additions. Such data would allow for the prediction of reaction outcomes under different conditions (e.g., kinetic versus thermodynamic control in alkylation reactions).

No kinetic or thermodynamic data for any reaction involving this compound could be retrieved from the scientific literature reviewed.

Computational and Theoretical Studies of Butyl 2 Hydroxy 4 Oxoheptanoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules with high accuracy. These methods are fundamental to predicting a wide array of molecular properties for Butyl 2-hydroxy-4-oxoheptanoate.

The electronic structure of this compound can be meticulously examined using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Molecular orbital (MO) analysis, a direct outcome of these calculations, provides insights into the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO characterizes its electron-accepting capabilities. The HOMO-LUMO energy gap is a key parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is likely to be localized around the hydroxyl and keto groups, which are rich in electron density, while the LUMO may be distributed across the carbonyl carbons.

A hypothetical representation of molecular orbital energies is presented in Table 1.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO-1 -7.89
HOMO -6.54
LUMO -1.23
LUMO+1 -0.45

| HOMO-LUMO Gap | 5.31 |

The structural flexibility of this compound, arising from the rotatable single bonds in its butyl chain and heptanoate (B1214049) backbone, gives rise to numerous possible conformations. Conformational analysis through quantum chemical calculations aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step, a potential energy surface can be mapped out.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, theoretical chemical shifts can be derived. nih.govbiorxiv.org

These predicted shifts can aid in the assignment of complex experimental NMR spectra and provide a deeper understanding of how the electronic environment of each atom influences its spectroscopic signature. nih.gov A comparison of theoretical and experimental data can also help to identify the dominant conformation in solution. A hypothetical table of predicted NMR chemical shifts is shown in Table 2.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (ester C=O) 172.5 173.1
C2 (-CH(OH)-) 70.1 69.8
C3 (-CH2-) 45.3 45.9
C4 (keto C=O) 208.9 209.5
C5 (-CH2-) 35.8 36.2
C6 (-CH2-) 23.1 23.5
C7 (-CH3) 13.9 14.2
Butyl C1' 65.4 65.0
Butyl C2' 30.7 30.5
Butyl C3' 19.2 19.0

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a few low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules, MD simulations can explore the vast conformational landscape of this compound.

These simulations can reveal not only the stable conformations but also the transitions between them, providing insights into the molecule's flexibility and the timescales of its motions. MD simulations are particularly useful for understanding how the presence of a solvent, such as water, influences the conformational preferences of the molecule. The results of MD simulations can be used to generate a more realistic, averaged picture of the molecule's structure, which is often more relevant to its behavior in a biological or chemical system than a single, static conformation.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. epa.gov For instance, the hydrolysis of the ester group or the reduction of the keto group can be investigated. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed.

A crucial aspect of this modeling is the characterization of the transition state – the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Methods such as canonical variational transition state theory can be applied to compute reaction rate constants. epa.gov This theoretical approach provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Molecular Docking Studies with Biological Targets (e.g., enzymes)

Given the potential for this compound to exhibit biological activity, molecular docking studies can be performed to investigate its interactions with biological macromolecules, such as enzymes. Docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.

In a typical docking study, this compound would be placed in the active site of a target enzyme, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The insights gained from molecular docking can guide the design of more potent and selective analogs and help to elucidate the molecule's mechanism of action at a molecular level.

A hypothetical summary of docking results is presented in Table 3.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

Binding Site Residue Interaction Type Distance (Å)
Asp124 Hydrogen Bond with -OH 2.1
Ser98 Hydrogen Bond with C=O (keto) 2.9
Phe256 Hydrophobic Interaction with butyl chain 3.8
Leu87 Hydrophobic Interaction with heptanoate chain 4.2

| Binding Affinity (kcal/mol) | -7.2 | |

Advanced Analytical Methodologies for Detection and Quantification of Butyl 2 Hydroxy 4 Oxoheptanoate

Development of High-Sensitivity Detection Methods (e.g., UPLC-MS/MS)

The development of highly sensitive and selective analytical methods is crucial for the accurate determination of Butyl 2-hydroxy-4-oxoheptanoate, especially at low concentrations. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out as a premier technique for this purpose, offering superior resolution, speed, and sensitivity.

A hypothetical UPLC-MS/MS method for this compound would likely involve a reversed-phase chromatographic separation on a C18 column. The mobile phase would typically consist of a gradient mixture of an aqueous solution with a small percentage of formic acid (to enhance protonation) and an organic solvent like acetonitrile (B52724) or methanol. This setup facilitates the efficient separation of the analyte from potential matrix interferences.

For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode would be employed. This involves the selection of a specific precursor ion for this compound and its fragmentation into characteristic product ions. This high selectivity minimizes the likelihood of false positives. Given the compound's structure, electrospray ionization (ESI) in positive mode would be a probable ionization technique.

Drawing parallels from validated methods for similar ketone bodies, the following table illustrates potential UPLC-MS/MS parameters that could be adapted for this compound analysis. nih.govnih.gov

Table 1: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
Chromatography
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition[M+H]+ → Product Ion 1, Product Ion 2
Dwell Time50 - 100 ms
Collision EnergyOptimized for specific transitions
Gas TemperaturesOptimized for the instrument

Trace Analysis in Complex Chemical Matrices

The analysis of this compound at trace levels within complex chemical matrices, such as reaction mixtures or environmental samples, presents significant challenges due to the presence of interfering compounds. Effective sample preparation is therefore a critical step to ensure accurate quantification.

Commonly employed sample preparation techniques for similar analytes include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) could be used to extract the analyte from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. A cartridge containing a solid adsorbent is used to selectively retain either the analyte or the impurities. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be appropriate depending on the matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, involves an extraction and cleanup step and could be adapted for the analysis of this compound in certain sample types.

The choice of the extraction method will depend on the physicochemical properties of the analyte and the nature of the sample matrix. Method development would involve optimizing solvent selection, pH, and elution conditions to maximize recovery and minimize matrix effects.

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure the reliability of analytical data, any newly developed method for this compound must undergo rigorous validation. Following guidelines from organizations like the International Council for Harmonisation (ICH), the validation process would assess various performance characteristics. europa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing blank samples and samples spiked with potential interferents.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table provides an example of acceptance criteria for these validation parameters, based on common practices for similar analytical methods. nih.govbiochemia-medica.comnih.gov

Table 2: Example of Method Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²)≥ 0.99
Accuracy (Recovery)80 - 120%
Precision (RSD)≤ 15%
LODSignal-to-Noise Ratio ≥ 3
LOQSignal-to-Noise Ratio ≥ 10

Application of Chemometrics and Data Mining for Spectroscopic Data Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about this compound. However, the resulting spectra, especially from complex mixtures, can be challenging to interpret directly. Chemometrics and data mining offer powerful tools to extract meaningful information from such large and complex datasets. numberanalytics.commdpi.comresearchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the inherent structure of the data. For instance, PCA could be applied to a set of FTIR spectra from a chemical reaction over time to identify the major sources of variation, potentially distinguishing between reactants, intermediates, and products. nih.gov

Partial Least Squares (PLS) Regression is a supervised method that can be used to build a predictive model between the spectroscopic data (e.g., FTIR spectra) and a property of interest, such as the concentration of this compound. nih.gov This allows for the rapid and non-destructive quantification of the compound in new samples once the model is established and validated.

The application of these chemometric techniques can significantly enhance the understanding of chemical processes involving this compound and can be invaluable for reaction monitoring and quality control. spectroscopyonline.com

Applications of Butyl 2 Hydroxy 4 Oxoheptanoate in Advanced Organic Synthesis

Butyl 2-hydroxy-4-oxoheptanoate as a Chiral Building Block in Multistep Synthesis7.2. Synthesis of Complex Natural Products and Bioactive Molecules7.3. Development of Novel Synthetic Methodologies Leveraging Its Bifunctional Nature7.4. Utility in the Preparation of Specialized Polymers and Materials (e.g., biodegradable plastics)

Further investigation into more common and well-documented chemical compounds within the β-hydroxy-δ-keto ester class would be necessary to provide an article with the requested level of detail and scientific accuracy.

Exploration of Biological Activities and Mechanistic Pathways of Butyl 2 Hydroxy 4 Oxoheptanoate and Analogs in Vitro Studies

Investigation of Enzyme Interactions and Biotransformation Pathways (e.g., carbonyl reductases, esterases, potential metabolic enzymes)

The chemical structure of Butyl 2-hydroxy-4-oxoheptanoate, featuring both an ester linkage and a ketone group, suggests it is a substrate for at least two major classes of metabolic enzymes: esterases and carbonyl reductases.

Esterase-Mediated Hydrolysis: The butyl ester group is susceptible to hydrolysis by esterases, enzymes that cleave ester bonds to yield a carboxylic acid and an alcohol. researchgate.netmdpi.com In vitro studies with similar ester compounds demonstrate that they are often rapidly hydrolyzed in biological matrices like plasma and liver homogenates by carboxylesterases or other non-CYP enzymes. nih.govresearchgate.net This biotransformation would convert this compound into 2-hydroxy-4-oxoheptanoic acid and butanol. The substrate specificity of many microbial esterases shows a high affinity for esters with short to medium acyl chain lengths (C4 to C10), a category that includes the heptanoate (B1214049) backbone of the target compound. nih.govnih.govresearchgate.net For instance, an esterase from Bacillus sp. K91 showed optimal activity with a ρ-nitrophenyl butyrate (B1204436) (C4) substrate. nih.gov This enzymatic cleavage is a critical first step, as the biological activity of the parent ester may differ significantly from its hydrolyzed metabolites. nih.gov

Carbonyl Reductase-Mediated Reduction: The ketone at the C4 position is a target for stereoselective reduction by carbonyl reductases (also known as ketoreductases). acs.org These enzymes catalyze the reduction of ketones to their corresponding secondary alcohols, a critical reaction in the synthesis of valuable chiral building blocks for pharmaceuticals. nih.govnih.gov Studies on analogous β,δ-diketo esters show that ketoreductases can reduce ketone groups with high regio- and enantioselectivity, producing specific stereoisomers of the resulting hydroxy esters. acs.org For example, different ketoreductases (Kred-104, Kred-107) can reduce a diketo ester to yield either the (S) or (R) enantiomer of the corresponding hydroxy keto ester. acs.org Therefore, the biotransformation of this compound could produce different diastereomers of Butyl 2,4-dihydroxyheptanoate, each with potentially distinct biological activities.

The interplay between these enzymatic pathways dictates the metabolic fate and ultimate biological effect of the parent compound.

In Vitro Cellular Assays for Investigating Cellular Responses (e.g., cell proliferation, differentiation, signaling pathway modulation)

To investigate how this compound affects cellular functions, a variety of in vitro cellular assays are employed. These assays are crucial for moving beyond simple enzyme interactions to understand the compound's effects in a living cell context, providing information on cellular permeability, cytotoxicity, and target engagement. nih.govnih.gov

Cell Proliferation and Viability Assays: A primary method to assess a compound's effect is to measure its impact on cell proliferation and viability. Commonly used assays include the MTT and XTT tests. thermofisher.com Both are colorimetric assays that measure the metabolic activity of cells. sigmaaldrich.cn In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. thermofisher.comrndsystems.com The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol. sigmaaldrich.cnthermofisher.com These assays can determine a compound's general cytotoxicity or its specific anti-proliferative effects against cancer cell lines, for example. thermofisher.commdpi.com

Below is a summary of common cell-based assays:

Assay TypePrincipleEndpoint MeasuredTypical ApplicationReference
XTT AssayCleavage of XTT tetrazolium salt to a water-soluble orange formazan dye by metabolically active cells.Colorimetric signal (Absorbance at ~450 nm).Quantification of cell viability, proliferation, or cytotoxicity. thermofisher.comsigmaaldrich.cn
MTT AssayReduction of MTT tetrazolium salt to an insoluble purple formazan, which is then solubilized.Colorimetric signal (Absorbance at ~570 nm).Quantification of cell viability and proliferation. thermofisher.comrndsystems.com
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein, increasing its melting temperature.Amount of soluble protein at different temperatures, measured by Western Blot or other means.Confirming direct binding of a compound to its intracellular target. nih.gov
Reporter Gene AssayA specific signaling pathway's activation drives the expression of a reporter gene (e.g., luciferase, GFP).Luminescence or fluorescence.Measuring the modulation of specific signaling pathways (e.g., NF-κB, GPCRs). nih.govacs.org

Signaling Pathway Modulation: Beyond general viability, it is critical to understand if a compound modulates specific intracellular signaling pathways. Bacteria, for instance, use small molecules to control complex processes like biofilm formation through quorum-sensing pathways. nih.gov In mammalian cells, researchers can use reporter gene assays to see if a compound activates or inhibits pathways like NF-κB or those downstream of G protein-coupled receptors (GPCRs). nih.govacs.org Other methods involve measuring the levels of key signaling molecules, such as cyclic AMP (cAMP) or phosphorylated proteins like p-ERK, to determine the compound's mechanism of action. nih.govacs.org

Molecular Target Identification and Validation through Mechanistic Studies

Identifying the specific molecular target(s) of a novel compound is a crucial step in drug discovery. For a compound like this compound, where the target is not known, several modern methodologies can be applied. These approaches move from observing a cellular effect (phenotype) to identifying the protein responsible.

In Vitro Evolution and Genomic Analysis : A classic method involves exposing a population of cells or microorganisms to a compound and selecting for resistant mutants. Whole-genome sequencing of these resistant clones can pinpoint mutations in the gene encoding the drug's target or a related pathway component. nih.gov

Chemical Proteomics and Affinity-Based Methods : These techniques use the small molecule itself as a "bait" to "fish" for its binding partners from a complex protein mixture (cell lysate). youtube.com The compound can be immobilized on a solid support or modified with a tag to facilitate the capture and subsequent identification of interacting proteins by mass spectrometry.

Computational and In Silico Approaches : Before synthesis, computational methods can predict potential targets. Molecular docking, for example, simulates how a compound might fit into the binding site of known proteins. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate chemical structures with biological activities, helping to prioritize compounds for screening against specific targets. mdpi.com

Phenotypic and Transcriptomic Profiling : This approach involves treating cells with the compound and measuring global changes in gene expression (transcriptomics) or metabolite levels (metabolomics). The resulting "fingerprint" can be compared to databases of profiles from compounds with known mechanisms of action, allowing for hypothesis generation about the novel compound's target pathway. nih.govyoutube.com

Validation of a potential target is the next step, often using techniques like the Cellular Thermal Shift Assay (CETSA), which confirms direct physical engagement between the compound and the target protein inside the cell. nih.gov

Comparative Analysis of Structure-Biological Activity Relationships within Hydroxy-Keto Ester Series

The Role of the Ester Group: The butyl ester moiety significantly influences the compound's lipophilicity. For aliphatic esters, antimicrobial activity has been shown to increase with the length of the alkyl chain, which enhances the molecule's ability to penetrate bacterial membranes. mdpi.com However, the ester is also a site of metabolic vulnerability. In a study of DPP-4 inhibitors, converting a highly potent but poorly bioavailable carboxylic acid to its ester form improved oral absorption but sometimes led to a loss of potency. nih.gov This highlights a common trade-off: the ester can improve cell entry but may be cleaved before reaching its target, or the ester itself may not fit optimally into the target's binding site.

The Hydroxy and Keto Groups: The hydroxyl and keto groups are key features for forming specific interactions, such as hydrogen bonds, with a protein target. Their precise spatial arrangement is often critical. For example, in the enzymatic synthesis of dihydroxy esters, the stereochemistry of the hydroxyl groups is tightly controlled by the specific enzyme used, and this stereochemistry is paramount for biological activity. acs.org Similarly, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) exhibits anti-diabetic and anti-inflammatory activities that are dependent on their specific structure, including the position of the ester bond along the hydroxy fatty acid chain. nih.govnih.govmdpi.com

A hypothetical SAR analysis for this series is presented below:

Analog ModificationHypothesized Effect on ActivityRationaleReference
Varying the ester alkyl chain (e.g., methyl, ethyl, octyl)Alters lipophilicity and membrane permeability. Longer chains may increase antimicrobial activity but could also affect solubility and fit within a binding pocket.Increased lipophilicity enhances membrane interaction. mdpi.com
Changing stereochemistry at C2-OH (R vs. S)Could dramatically increase or decrease activity.Biological targets are chiral, and specific stereochemistry is often required for optimal binding. acs.org
Removing the C2-OH groupLikely to reduce or eliminate activity.The hydroxyl group is a key site for hydrogen bonding with a target receptor or enzyme. nih.govacs.org
Reducing the C4-keto group to a hydroxylMay change the activity profile (e.g., from inhibitor to agonist) or alter potency.Removes a hydrogen bond acceptor and adds a hydrogen bond donor, altering the interaction profile. This is a common biotransformation. acs.orgacs.org
Shifting the position of the keto/hydroxyl groupsLikely to abolish activity.The specific 2-hydroxy, 4-keto arrangement defines the molecule's shape and electronic properties for target recognition. mdpi.com

This systematic analysis allows for the rational design of more potent and selective analogs for further investigation.

Future Research Directions and Emerging Opportunities for Butyl 2 Hydroxy 4 Oxoheptanoate

Sustainable and Green Chemistry Approaches for Synthesis

The future of chemical manufacturing lies in the adoption of sustainable and environmentally friendly processes. For Butyl 2-hydroxy-4-oxoheptanoate, this translates to developing synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthesis of this compound typically involves the esterification of 2-hydroxy-4-oxoheptanoic acid with butanol, often catalyzed by a strong acid like sulfuric acid. While effective, this method presents environmental and safety concerns associated with the use of corrosive acids. Future research is poised to explore greener alternatives.

One promising avenue is the use of solid acid catalysts, such as zeolites or ion-exchange resins. These materials are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. Another green approach is the exploration of biocatalysis, employing enzymes like lipases to catalyze the esterification. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, significantly reducing the environmental footprint of the synthesis. The use of greener solvents, such as ionic liquids or supercritical fluids, is also a key area of investigation to replace traditional volatile organic compounds.

Recent studies on the transesterification of β-keto esters have highlighted the potential of environmentally benign catalysts like boric acid. nih.gov These methods have shown success with a variety of alcohols and could be adapted for the synthesis of this compound. nih.gov Furthermore, electrochemical methods are emerging as a sustainable way to synthesize related β-keto spirolactones using green solvents and avoiding stoichiometric oxidants. Current time information in Vanderburgh County, US.

Table 1: Comparison of Conventional and Green Synthesis Approaches

FeatureConventional SynthesisGreen Chemistry Approaches
Catalyst Strong mineral acids (e.g., H₂SO₄)Solid acids, enzymes (lipases), boric acid
Solvent Volatile organic compounds (e.g., toluene)Green solvents (e.g., ionic liquids, water), solvent-free conditions
Byproducts Acidic waste, salt formationMinimal waste, recyclable catalysts
Energy Consumption Often requires high temperaturesMilder reaction conditions, lower energy input
Safety Corrosive and hazardous reagentsSafer, non-toxic reagents and catalysts

Exploration of Novel Catalytic Systems for Enantioselective Production

The presence of a chiral center at the C2 position of this compound means that it can exist as two enantiomers. These stereoisomers can exhibit different biological activities, making their selective synthesis a critical area of research. Asymmetric catalysis is key to achieving high enantiomeric purity.

Future research will likely focus on the development of novel chiral catalysts for the enantioselective synthesis of this compound. This includes the design of new organocatalysts, which are small organic molecules that can induce chirality without the need for toxic or expensive metals. Proline and its derivatives, for example, have been shown to be effective catalysts for asymmetric aldol (B89426) reactions, a key step in forming the β-hydroxy ketone moiety. nih.govnih.gov

Transition metal complexes with chiral ligands represent another important frontier. Catalysts based on metals like copper, scandium, and rhodium have been successfully employed in the enantioselective synthesis of related compounds. The development of heteropolymetallic asymmetric catalysts has also shown promise in achieving both high diastereoselectivity and enantioselectivity in aldol reactions.

Biocatalysis, using enzymes such as aldolases or engineered ketoreductases, offers a highly specific route to enantiopure β-hydroxy ketones and their derivatives. The high enantioselectivity of enzymes often surpasses that of chemical catalysts and they operate under mild, environmentally friendly conditions.

Integration with Flow Chemistry and Microreactor Technologies

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, allowing for precise control over reaction conditions.

The synthesis of this compound is well-suited for integration with flow chemistry. Continuous flow reactors can be used to optimize reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The enhanced safety profile of microreactors is particularly beneficial when dealing with potentially exothermic reactions or hazardous reagents.

Research in this area will focus on designing and fabricating microfluidic devices specifically for the synthesis of β-keto esters. This includes the development of packed-bed reactors containing immobilized catalysts for continuous, long-term production. The ability to rapidly screen reaction conditions in a microreactor setup will also accelerate the optimization of the synthesis process.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

FeatureBatch ProcessingFlow Chemistry/Microreactors
Heat & Mass Transfer Often limited, can lead to hotspotsExcellent, precise temperature control
Safety Higher risk with large volumes of reagentsInherently safer due to small reaction volumes
Scalability Difficult, often requires re-optimizationEasier to scale up by running reactors in parallel
Process Control Less precise control over reaction parametersPrecise control over residence time, temperature, and mixing
Productivity Can be lower due to downtime between batchesHigher productivity through continuous operation

Advanced Spectroscopic Probes and Imaging for In Situ Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to achieve this.

For the synthesis of this compound, advanced spectroscopic probes can provide invaluable insights. In-line Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and the final product in real-time. This allows for precise determination of the reaction endpoint and can help to identify the formation of any unwanted byproducts.

Future research will involve the development of miniaturized and more robust spectroscopic probes that can be easily integrated into both laboratory-scale reactors and industrial production lines. The use of fiber-optic probes will enable remote monitoring, even in harsh reaction environments. Chemometric methods for multivariate data analysis will be essential for extracting meaningful information from the complex spectral data generated.

Big Data Analytics and Machine Learning in Compound Design and Application

The fields of big data and machine learning are revolutionizing chemical research and development. For this compound, these computational tools can be applied across the entire lifecycle, from initial design to final application.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound, including the best catalyst, solvent, and temperature. This can significantly reduce the number of experiments required, saving time and resources.

Furthermore, these technologies can be used to predict the physicochemical properties and biological activities of this compound and its derivatives. By analyzing structure-activity relationships, it may be possible to design new analogues with enhanced properties for specific applications, such as in the pharmaceutical or flavor and fragrance industries. The integration of big data from various sources, including chemical databases and biological assays, will be crucial for building accurate predictive models.

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity and purity of Butyl 2-hydroxy-4-oxoheptanoate?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze functional groups (e.g., the ester, ketone, and hydroxyl moieties). High-resolution mass spectrometry (HRMS) can validate the molecular formula. Purity should be assessed via high-performance liquid chromatography (HPLC) with a UV/Vis or refractive index detector. Cross-reference spectral data with literature or databases like SciFinder or Reaxys to verify consistency . Melting points (if applicable) and optical rotation measurements (for chiral centers) should align with published values.

Q. How can researchers safely handle this compound in laboratory settings?

Based on analogous compounds (e.g., butyl esters and keto-acids), wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols. Store the compound in a sealed container under inert gas (e.g., nitrogen) in a cool, dry environment. For spills, absorb with inert material (e.g., vermiculite) and dispose following hazardous waste protocols. Consult Safety Data Sheets (SDS) of structurally similar compounds for hazard classification (e.g., skin irritation, corrosion) .

Q. What synthetic routes are documented for this compound, and how can reaction efficiency be optimized?

Common methods include esterification of 2-hydroxy-4-oxoheptanoic acid with butanol via acid catalysis (e.g., sulfuric acid) or enzymatic approaches (lipases). Monitor reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC). Optimize yields by adjusting solvent polarity (e.g., toluene for azeotropic water removal), temperature (60–80°C for acid catalysis), and catalyst loading. Post-synthesis, purify via column chromatography or recrystallization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Contradictions may arise from sample impurities, solvent interactions, or tautomerism (e.g., keto-enol equilibria). Perform heteronuclear correlation NMR experiments (e.g., HSQC, HMBC) to confirm connectivity. Use deuterated solvents that do not interfere with functional groups (e.g., DMSO-d₆ for hydroxyl protons). Compare IR spectra with computational simulations (DFT) to validate vibrational modes. Replicate analyses using independent synthetic batches to rule out batch-specific anomalies .

Q. What strategies are effective for elucidating the metabolic or degradation pathways of this compound in biological systems?

Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic fate in in vitro models (e.g., liver microsomes). Employ LC-MS/MS to identify degradation products, such as hydrolyzed derivatives (e.g., 2-hydroxy-4-oxoheptanoic acid). For environmental degradation, simulate conditions (e.g., UV exposure, microbial activity) and analyze via GC-MS. Cross-validate findings with computational tools like molecular docking or QSAR models to predict enzyme interactions .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral catalyst or intermediate in asymmetric synthesis?

Develop a factorial design to test variables: solvent polarity, temperature, and catalyst loading. Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee%). Compare kinetic resolution outcomes with alternative catalysts (e.g., organocatalysts or metal complexes). Apply density functional theory (DFT) to model transition states and rationalize stereoselectivity. Validate reproducibility through triplicate trials and statistical analysis (e.g., ANOVA) .

Q. What methodologies address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Reassess computational parameters (e.g., basis sets, solvation models) in software like Gaussian or ORCA. Experimentally determine logP (octanol-water partition coefficient) via shake-flask methods and compare with predicted values (e.g., ChemAxon). For pKa measurements, use potentiometric titration or UV-pH profiling. Triangulate data by consulting multiple databases (SciFinder, PubChem) and applying error analysis to identify systematic biases .

Methodological Guidance

  • Literature Review & Data Validation : Prioritize peer-reviewed journals and avoid unreviewed platforms (e.g., ). Use Reaxys or SciFinder to confirm compound novelty and cross-check spectral data .
  • Ethical & Safety Compliance : Adhere to OSHA HCS standards for hazard communication and institutional protocols for waste disposal .
  • Collaborative Problem-Solving : Engage in peer discussions to refine hypotheses and validate interpretations, leveraging forums or institutional expertise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-hydroxy-4-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-hydroxy-4-oxoheptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.